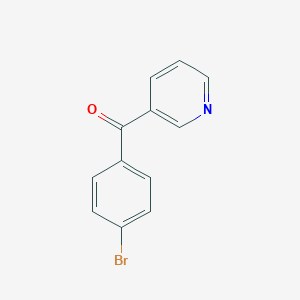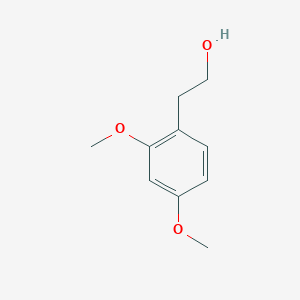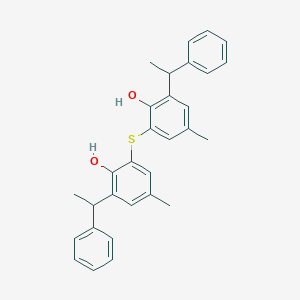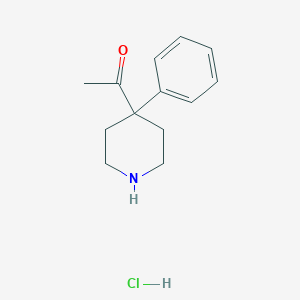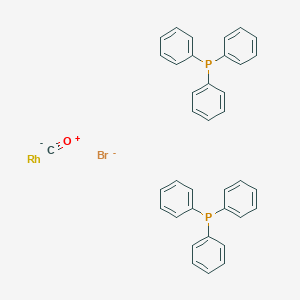
6-Chloro-3-methylisoquinoline
Descripción general
Descripción
6-Chloro-3-methylisoquinoline (6-Cl-3-MeIQ) is an organic compound of the isoquinoline family and is widely used in scientific research. It is used as a synthetic intermediate in the synthesis of other compounds and as a reference compound in the study of various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
6-Chloro-3-methylisoquinoline serves as a precursor or intermediate in the synthesis of novel compounds with potential pharmacological activities. For instance, its derivatives have been synthesized and evaluated for their ABTS radical-scavenging activity and antimicrobial activities, revealing significant potential against various bacterial and fungal species (Tabassum et al., 2014). Furthermore, its structural modification has led to the development of compounds with noted antimicrobial properties, showcasing the relevance of this compound in drug discovery efforts (Sarveswari & Vijayakumar, 2016).
Antimicrobial and Antifungal Evaluation
The structural adaptability of this compound allows for the creation of derivatives with enhanced antimicrobial and antifungal properties. Research has demonstrated the efficacy of these derivatives against a spectrum of pathogens, emphasizing the compound's utility in developing new antimicrobial agents (Murugavel et al., 2018).
Biological Activity and Molecular Docking
Studies involving this compound derivatives have also extended into the examination of their biological activities, including antioxidant, antimycobacterial, and anti-diabetic potentials. For example, derivatives have shown promising activity against Mycobacterium species, suggesting potential therapeutic applications against tuberculosis (Kubicová et al., 2003). Additionally, molecular docking studies have indicated that these derivatives can act as potent inhibitors against specific enzymes, further underscoring their significance in drug design and pharmacological research (Murugavel et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that isoquinoline compounds, such as chloroquine, have been known to target heme polymerase in malarial trophozoites .
Mode of Action
Similar compounds like chloroquine inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
Isoquinoline alkaloids have been associated with a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and analgesic effects .
Pharmacokinetics
The pharmacokinetic properties of 6-Chloro-3-methylisoquinoline indicate high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Result of Action
Isoquinoline compounds have been associated with a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and analgesic effects .
Análisis Bioquímico
Biochemical Properties
It’s also known to inhibit CYP1A2 and CYP2C19 enzymes
Molecular Mechanism
It’s known that the compound can inhibit certain enzymes
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 6-Chloro-3-methylisoquinoline in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Propiedades
IUPAC Name |
6-chloro-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPNHJHAQSABQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609106 | |
| Record name | 6-Chloro-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-76-3 | |
| Record name | 6-Chloro-3-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
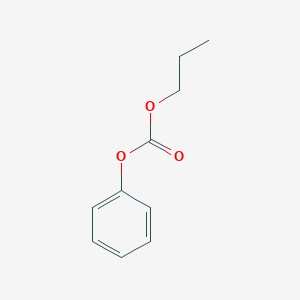

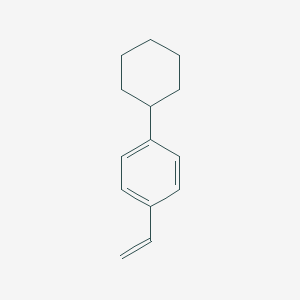
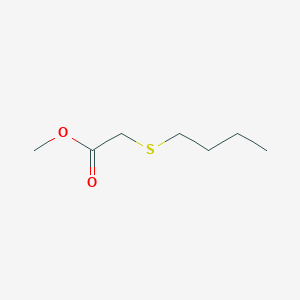

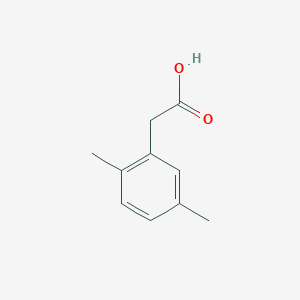
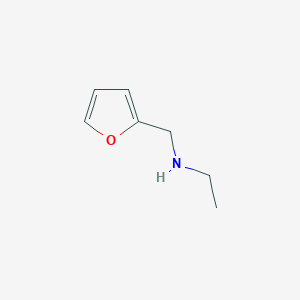

![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
